A Comprehensive Technical Guide to Determining the Solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone in Dimethyl Sulfoxide (DMSO) and Water
A Comprehensive Technical Guide to Determining the Solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone in Dimethyl Sulfoxide (DMSO) and Water
Foreword: The Foundational Role of Solubility in Drug Discovery
In the landscape of drug development, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a potential drug is its solubility. Aqueous solubility directly influences bioavailability, while solubility in organic solvents like dimethyl sulfoxide (DMSO) is critical for in vitro screening and compound management.[1] This guide provides a detailed technical framework for the systematic determination of the solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone, a novel compound with a diazepine scaffold, a class of molecules known for a wide range of biological activities.[2][3] We will explore both thermodynamic and kinetic solubility, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.
Understanding the Analyte and Solvents
1.1. The Compound: 1,4-Diazepan-1-yl(2-methylphenyl)methanone
The target molecule consists of a 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, linked via a ketone to a 2-methylphenyl group. The structural features—a flexible, non-aromatic diazepane ring and a substituted aromatic ring—suggest a molecule with moderate lipophilicity. Predicting its solubility a priori is challenging; therefore, empirical determination is essential.
1.2. The Solvents: A Tale of Two Polarities
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Water (H₂O): The universal biological solvent. A drug's solubility in aqueous media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4] We will assess solubility in purified water to establish a baseline.
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[5][6][7] Its miscibility with water and ability to maintain compound stocks make it the workhorse solvent for high-throughput screening (HTS) assays.[5][8] However, it's crucial to understand that solubility in DMSO does not directly predict aqueous solubility.[9]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
Before proceeding to experimental design, it is paramount to understand the two types of solubility data we aim to generate.[10]
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Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with the solid phase of the compound.[11][12] It represents the most stable state and is the gold standard for formulation development. The "shake-flask" method is the most reliable technique for its determination.[13][14]
-
Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[15][16] This method is high-throughput and reflects the conditions often encountered in early-stage in vitro assays.[17][18] Kinetic solubility values are often higher than thermodynamic solubility because they can represent the solubility of an amorphous or metastable solid form.[15]
Caption: Relationship between solubility types and their applications.
Experimental Protocols
As a self-validating system, each protocol includes controls and quality checks to ensure the integrity of the generated data.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from established methodologies and is considered the benchmark for equilibrium solubility measurement.[14][19][20]
Objective: To determine the equilibrium solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone in water and DMSO at a controlled temperature (e.g., 25°C).
Principle: An excess amount of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[1]
Step-by-Step Protocol:
-
Preparation:
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but for some compounds, 48-72 hours may be necessary.[18] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results. The first few drops should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the relevant solvent at known concentrations.
-
Dilute the filtered saturated solution with the appropriate solvent to bring it within the linear range of the analytical method.
-
Analyze the standards and the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
-
Calculation:
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor. Report the result in mg/mL or µM.
-
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility Determination (DMSO Stock Method)
This high-throughput assay simulates the conditions of many in vitro biological screens where compounds are introduced from a DMSO stock.[16][21]
Objective: To determine the kinetic solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
Principle: A concentrated DMSO stock of the compound is added to the aqueous buffer, causing a temporary supersaturation followed by precipitation. The concentration remaining in solution after a short incubation period is measured as the kinetic solubility.[17][22]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.[9]
-
Dispense the aqueous buffer (PBS, pH 7.4) into the wells of a 96-well microplate.
-
-
Compound Addition:
-
Incubation:
-
Precipitate Removal:
-
Separate the soluble fraction from the precipitate. This is typically done using a 96-well filter plate (e.g., with a 0.45 µm filter) and centrifugation or vacuum filtration.[16]
-
-
Quantification:
-
The concentration of the compound in the clear filtrate is then determined. This can be done by various methods:
-
HPLC/LC-MS: Offers high specificity and sensitivity. The filtrate is compared against a calibration curve prepared by diluting the DMSO stock in a DMSO/buffer mixture.
-
UV Spectrophotometry: A faster method if the compound has a suitable chromophore and does not interfere with plate materials.[17]
-
Nephelometry (Turbidity): Measures the light scattering caused by the precipitate to determine the point of insolubility across a concentration gradient.[17]
-
-
-
Data Analysis:
-
The measured concentration is reported as the kinetic solubility at the tested nominal concentration.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables. Below are illustrative examples of how the results for 1,4-Diazepan-1-yl(2-methylphenyl)methanone might be presented.
Table 1: Illustrative Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) | Mean Solubility (µM) ± SD (n=3) |
| Purified Water | 25 | 0.015 ± 0.002 | 65.7 ± 8.8 |
| DMSO | 25 | >200 | >876,000 |
Note: The molecular weight of C₁₄H₁₈N₂O is assumed to be ~230.26 g/mol for this illustrative calculation.
Table 2: Illustrative Kinetic Solubility Data
| Aqueous Medium | Nominal Conc. (µM) | Final DMSO (%) | Mean Solubility (µM) ± SD (n=3) |
| PBS (pH 7.4) | 100 | 1% | 85 ± 5 |
Interpretation of Results:
The hypothetical data suggest that 1,4-Diazepan-1-yl(2-methylphenyl)methanone has low aqueous solubility but is highly soluble in DMSO. The kinetic solubility in PBS is slightly higher than the thermodynamic aqueous solubility, a common observation.[15] This profile indicates that while the compound is suitable for DMSO-based in vitro screening, its low aqueous solubility may present challenges for in vivo bioavailability and may require formulation strategies to improve dissolution.
Conclusion for Drug Development Professionals
The systematic evaluation of both thermodynamic and kinetic solubility provides a comprehensive picture of a compound's behavior in different experimental and physiological contexts. For 1,4-Diazepan-1-yl(2-methylphenyl)methanone, the data generated through these robust protocols would be indispensable. High DMSO solubility ensures its compatibility with discovery screening campaigns, while the low aqueous solubility flags a critical property that must be addressed in lead optimization and pre-formulation studies. By understanding the "why" behind each experimental step, researchers can confidently generate high-quality data, enabling a more efficient and successful drug development pipeline.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
SlideShare. solubility experimental methods.pptx. [Link]
-
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
ResearchGate. (2026). Dimethyl sulfoxide (DMSO): Significance and symbolism. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Solvents.net. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
PMC. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. diazepam | Ligand page. [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
ResearchGate. (PDF) Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. [Link]
-
TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]
-
precisionFDA. (7-METHYL-1,4-DIAZEPAN-1-YL)(5-METHYL-2-(2H-1,2,3-TRIAZOL-2-YL)PHENYL)METHANONE, (R)-. [Link]
-
FooDB. Showing Compound Diazepam (FDB007103). [Link]
-
PubChem. [(7R)-7-methyl-4-(5-methylfuro[2,3-d]pyrimidin-2-yl)-1,4-diazepan-1-yl]. [Link]
-
ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the.... [Link]
-
NIST WebBook. Diazepam. [Link]
-
Pharmaffiliates. (R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone. [Link]
-
Inchem.org. Diazepam (PIM 181). [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Applications of DMSO [chemdiv.com]
- 9. quora.com [quora.com]
- 10. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. enamine.net [enamine.net]
- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 19. who.int [who.int]
- 20. bioassaysys.com [bioassaysys.com]
- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. asianpubs.org [asianpubs.org]
